molecular formula C22H36N4O9 B12307730 Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid)

Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid)

Cat. No.: B12307730
M. Wt: 500.5 g/mol
InChI Key: MXGJLIBJKIIQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) is a synthetic peptide aldehyde that has gained significant attention in scientific research due to its potent inhibitory effects on caspase-3, an enzyme crucial for the execution of apoptosis. This compound is designed based on the cleavage site of poly (ADP-ribose) polymerase (PARP), making it a highly specific inhibitor of human caspase-3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Leu-Glu-Val-Asp-aldehyde involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the aldehyde group is introduced at the C-terminus. The final product is then cleaved from the resin and purified .

Industrial Production Methods

While specific industrial production methods for Ac-Leu-Glu-Val-Asp-aldehyde are not widely documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-Leu-Glu-Val-Asp-aldehyde primarily undergoes reactions typical of peptide aldehydes, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ac-Leu-Glu-Val-Asp-aldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide aldehyde reactions and mechanisms.

    Biology: Serves as a tool to investigate the role of caspase-3 in apoptosis and other cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of caspase inhibitors for research and therapeutic purposes .

Mechanism of Action

Ac-Leu-Glu-Val-Asp-aldehyde exerts its effects by binding to the active site of caspase-3, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, such as poly (ADP-ribose) polymerase (PARP). The compound’s specificity for caspase-3 is attributed to its peptide sequence, which mimics the natural substrate of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Leu-Glu-Val-Asp-aldehyde is unique due to its high specificity and potency as a caspase-3 inhibitor. Its pseudo acid structure enhances its stability and membrane permeability, making it a valuable tool in apoptosis research and potential therapeutic applications .

Properties

IUPAC Name

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGJLIBJKIIQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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